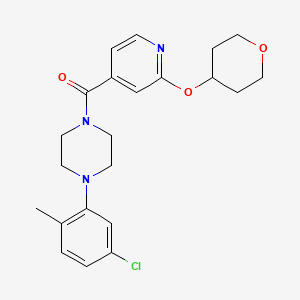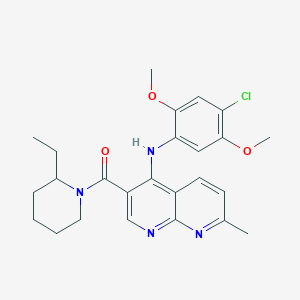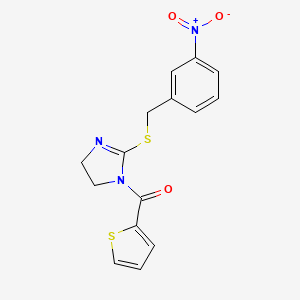
(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups including a piperazine ring, a pyridine ring, and a tetrahydropyran ring. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Tetrahydropyran is any of the heterocyclic compounds containing a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to introduce each functional group and the conditions under which the reactions are carried out. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine, pyridine, and tetrahydropyran rings would give the molecule a complex three-dimensional structure. The exact structure would depend on the specific arrangement of these rings and the other groups in the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by the functional groups it contains. For example, the piperazine ring might undergo reactions with acids or bases, the pyridine ring might undergo electrophilic substitution reactions, and the tetrahydropyran ring might undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .科学的研究の応用
Molecular Interaction and Pharmacophore Models
Research has demonstrated the molecular interactions of related compounds with cannabinoid receptors, highlighting their potential in medicinal chemistry for the development of new therapeutic agents. For instance, a study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed insights into its conformational analysis and interaction with the CB1 cannabinoid receptor. This study developed unified pharmacophore models for CB1 receptor ligands, offering a foundation for the design of cannabinoid receptor antagonists with potential therapeutic applications (Shim et al., 2002).
Antagonistic Properties on G Protein-Coupled Receptors
Further research into compounds like SR141716A has underscored their role as inverse agonists at human cannabinoid CB1 receptors. These findings are crucial for understanding the pharmacological actions of these compounds and their potential therapeutic benefits in treating conditions related to cannabinoid receptors (Landsman et al., 1997).
Chemical Synthesis and Structural Studies
The synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) illustrate the compound's significance in drug discovery. This research highlights the compound's role in identifying potent antagonists with subnanomolar potencies, contributing to the development of new pharmacological agents (Romero et al., 2012).
Antimicrobial and Antimycobacterial Activity
Studies have also delved into the antimicrobial and antimycobacterial activities of pyridine derivatives, showcasing the potential of these compounds in addressing resistant microbial strains. This line of research is vital for the development of new antibiotics and antimicrobial agents capable of combating drug-resistant infections (Sidhaye et al., 2011).
Anticancer and Antimicrobial Agents
The synthesis of novel pyrazoline derivatives and their evaluation as potential anti-inflammatory and antibacterial agents highlight the compound's relevance in therapeutic agent development. These studies demonstrate the compound's efficacy in biological evaluations, offering insights into its potential application in treating inflammation and bacterial infections (Ravula et al., 2016).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. It might also be toxic or harmful if ingested, inhaled, or in contact with the skin .
将来の方向性
The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research might focus on testing its efficacy and safety in clinical trials. If it’s intended to be used as a chemical reagent, future research might focus on finding new reactions that it can be used in .
特性
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[2-(oxan-4-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-16-2-3-18(23)15-20(16)25-8-10-26(11-9-25)22(27)17-4-7-24-21(14-17)29-19-5-12-28-13-6-19/h2-4,7,14-15,19H,5-6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIMVWLSKZGODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2757115.png)

![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B2757118.png)
![4-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2757120.png)
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757123.png)




![N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2757130.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2757131.png)
![2-Chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]propanamide](/img/structure/B2757133.png)

